molecular formula C17H13F2NO2 B071508 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate CAS No. 193275-43-3

4-Cyano-3,5-difluorophenyl 4-propyl-benzoate

Cat. No.: B071508
CAS No.: 193275-43-3
M. Wt: 301.29 g/mol
InChI Key: HEFCYPVDRJVTRA-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenyl 4-propyl-benzoate is an organic compound with the molecular formula C17H13F2NO2 and a molecular weight of 301.29 g/mol . This compound is characterized by the presence of a cyano group, two fluorine atoms, and a propyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate typically involves the esterification of 4-propylbenzoic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-propylbenzoic acid and 4-cyano-3,5-difluorophenol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic substitution: Substituted derivatives of this compound.

    Hydrolysis: 4-propylbenzoic acid and 4-cyano-3,5-difluorophenol.

    Reduction: 4-amino-3,5-difluorophenyl 4-propyl-benzoate.

Scientific Research Applications

4-Cyano-3,5-difluorophenyl 4-propyl-benzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. The propyl group may contribute to the compound’s hydrophobic interactions, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3,5-difluorophenyl 4-propyl-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential for forming strong interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2/c1-2-3-11-4-6-12(7-5-11)17(21)22-13-8-15(18)14(10-20)16(19)9-13/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCYPVDRJVTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610965
Record name 4-Cyano-3,5-difluorophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193275-43-3
Record name 4-Cyano-3,5-difluorophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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